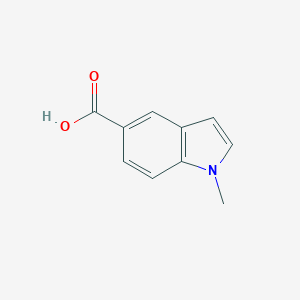

1-methylindole-5-carboxylic Acid

Übersicht

Beschreibung

1-methylindole-5-carboxylic Acid is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

1-Methyl-1H-Indole-5-Carboxylic Acid, also known as 1-methylindole-5-carboxylic Acid or 1-Methyl-5-indolecarboxylic Acid, is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives, in general, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to various changes at the molecular and cellular levels.

Biochemical Pathways

Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .

Pharmacokinetics

The compound’s lipophilicity and water solubility, which can impact its bioavailability, are mentioned .

Result of Action

Indole derivatives, in general, have been found to have diverse biological activities and therapeutic possibilities .

Biochemische Analyse

Biochemical Properties

1-Methyl-1H-Indole-5-Carboxylic Acid is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . It binds with high affinity to multiple receptors, making it helpful in developing new useful derivatives

Cellular Effects

Indole derivatives, to which this compound belongs, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 1-Methyl-1H-Indole-5-Carboxylic Acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

1-Methyl-1H-Indole-5-Carboxylic Acid is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms

Biologische Aktivität

1-Methylindole-5-carboxylic acid (MI5CA) is a notable compound within the indole derivative family, characterized by its unique structure and diverse biological activities. This article explores the biological activity of MI5CA, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C10H9NO2

- Molecular Weight : 175.18 g/mol

- CAS Number : 186129-25-9

This compound exhibits a range of biological activities, primarily due to its ability to interact with various biological targets. The following are key mechanisms through which MI5CA exerts its effects:

- Antiviral Activity : MI5CA has been shown to inhibit viral replication, particularly in the context of hepatitis C virus (HCV) infections. Studies indicate that indole derivatives can disrupt viral life cycles by modulating host cell pathways .

- Anti-inflammatory Effects : Research indicates that MI5CA may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, thus showcasing potential as a therapeutic agent in inflammatory diseases.

- Anticancer Properties : MI5CA has demonstrated cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis and inhibit tumor growth has been observed in preclinical studies, suggesting its potential as an anticancer agent .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to its structural characteristics that allow it to penetrate microbial membranes and disrupt cellular functions .

Pharmacokinetics

The pharmacokinetic profile of MI5CA is influenced by its lipophilicity and water solubility, which affect its bioavailability. Understanding these parameters is crucial for optimizing its therapeutic applications. The compound is metabolized through pathways involving intestinal microorganisms, particularly in the context of tryptophan metabolism.

Case Studies and Research Findings

Several studies have highlighted the biological activity of MI5CA:

- Antiviral Study : A study investigating the anti-HCV effects of MI5CA demonstrated significant inhibition of viral replication in vitro. The compound was found to interfere with viral entry into host cells, indicating a potential role in antiviral therapy .

- Anti-inflammatory Research : In a model of acute inflammation, MI5CA administration resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its efficacy in managing inflammatory conditions.

- Anticancer Investigation : A xenograft model study revealed that MI5CA significantly inhibited tumor growth in head and neck cancer models. The mechanism was linked to the induction of apoptosis via activation of caspase pathways .

Data Summary

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-Methylindole-5-carboxylic acid has been identified as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it serves as a precursor for:

- Serotonin Receptor Antagonists : MI5CA is involved in the synthesis of granisetron, a potent 5-HT_3 receptor antagonist used in the treatment of nausea and vomiting caused by chemotherapy .

- Protein Kinase Inhibitors : The compound is utilized in the biosynthesis of inhibitors targeting protein kinases, which are vital for cancer therapy .

Organic Synthesis Applications

The compound is also recognized for its utility in organic synthesis processes:

- Metal-Free Friedel-Crafts Alkylation : MI5CA can be employed as a reactant in metal-free Friedel-Crafts reactions, facilitating the introduction of alkyl groups into aromatic compounds .

- Cross Dehydrogenative Coupling Reactions : It acts as a substrate in cross-dehydrogenative coupling, which is essential for forming carbon-carbon bonds without the need for metal catalysts .

Case Study 1: Synthesis of Granisetron

A study highlighted an efficient method for synthesizing 1-methylindole-3-carboxylic acid from indole-3-carboxylic acid using mild conditions and high yields (85.6%). This approach not only improved the yield but also reduced environmental impact by utilizing less toxic reagents .

Case Study 2: Inhibitors of Protein Kinases

Research demonstrated that derivatives of MI5CA exhibited promising activity against various protein kinases. The structural modifications based on MI5CA led to compounds with enhanced selectivity and potency, showcasing its potential in drug development .

Eigenschaften

IUPAC Name |

1-methylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQAIJFIXCOBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426748 | |

| Record name | 1-methylindole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186129-25-9 | |

| Record name | 1-methylindole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.